Gardiquimod trifluoroacetate
Description
Overview of Toll-like Receptors (TLRs) in Innate Immunity
Toll-like receptors (TLRs) are a critical class of PRRs that play a fundamental role in initiating innate immune responses and bridging the gap to adaptive immunity. mdpi.comfrontiersin.org The human body has ten functional TLRs (TLR1–10), which are expressed on various immune cells like macrophages and dendritic cells, as well as non-immune cells. wikipedia.orgmdpi.com TLRs are categorized based on their cellular location and the specific pathogen-associated molecular patterns (PAMPs) they detect. wikipedia.orgfrontiersin.org Cell surface TLRs primarily recognize microbial components like lipids and proteins, whereas intracellular TLRs specialize in detecting nucleic acids from viruses and bacteria that have entered the cell. wikipedia.orgmdpi.comfrontiersin.org
Located within the endosomal compartments of cells, TLR7 and TLR8 are crucial for detecting viral infections. mdpi.comnih.gov These receptors are specialized to recognize single-stranded RNA (ssRNA), a common feature of viral genomes. pnas.orgreactome.org TLR7 is predominantly expressed in plasmacytoid dendritic cells (pDCs) and B cells, while TLR8 is mainly found in myeloid dendritic cells, monocytes, and macrophages. tandfonline.compnas.org The binding of ssRNA, particularly guanosine (B1672433) (G)- and uridine (B1682114) (U)-rich sequences, to these receptors triggers an antiviral state. reactome.orginvivogen.com Structural analyses have shown that TLR7 and TLR8 each have two distinct binding sites for these ligands. invivogen.com
Upon ligand binding, TLRs initiate intracellular signaling cascades that culminate in the production of inflammatory cytokines and type I interferons (IFNs). mdpi.comfrontiersin.org The signaling pathways are largely defined by the use of specific adaptor proteins. columbia.edu
The MyD88-dependent pathway is a central signaling cascade utilized by all TLRs except TLR3. columbia.edunih.gov The adaptor protein Myeloid Differentiation Primary Response Protein 88 (MyD88) is recruited to the activated TLR, which in turn recruits and activates members of the IL-1 receptor-associated kinase (IRAK) family. columbia.eduresearchgate.net This leads to the activation of TRAF6, ultimately resulting in the activation of transcription factors like nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1). nih.govresearchgate.net The activation of this pathway drives the expression of pro-inflammatory cytokines. nih.gov
For endosomal TLRs like TLR7 and TLR8, the MyD88-dependent pathway also leads to the activation of Interferon Regulatory Factors (IRFs) . reactome.orgresearchgate.net Specifically, TLR7 and TLR8 signaling activates IRF5 and IRF7. frontiersin.orgnih.gov This IRF activation is critical for inducing the expression of type I interferons, such as IFN-α and IFN-β, which are vital for establishing an antiviral state in the host. mdpi.cominvivogen.com
| Receptor | Location | Primary Ligand | Key Adaptor Protein | Primary Transcription Factors Activated | Key Cytokine Output |
|---|---|---|---|---|---|
| TLR7 | Endosomal | Single-stranded RNA (ssRNA) | MyD88 | NF-κB, IRF7, IRF5 | Type I IFNs (e.g., IFN-α), Pro-inflammatory cytokines |
| TLR8 | Endosomal | Single-stranded RNA (ssRNA) | MyD88 | NF-κB, IRF5 | Pro-inflammatory cytokines (e.g., TNF-α), Type I IFNs |
Endosomal Toll-like Receptor 7 (TLR7) and Toll-like Receptor 8 (TLR8) Nucleic Acid Recognition
The Role of Imidazoquinoline Compounds as TLR Agonists
Imidazoquinolines are a class of synthetic, low-molecular-weight compounds that function as potent immune response modifiers. biosynth.comontosight.ai These molecules, which include well-known compounds like Imiquimod and Resiquimod, act as agonists for TLR7 and/or TLR8. frontiersin.orgrsc.org By mimicking the natural ssRNA ligands, imidazoquinolines bind to and activate these endosomal TLRs, thereby initiating the MyD88-dependent signaling cascade. pnas.orginvivogen.com This activation leads to the production of key cytokines, including IFN-α and tumor necrosis factor-α (TNF-α), which stimulate a broad range of innate and adaptive immune responses. frontiersin.orgnih.gov The ability of these compounds to potently activate antigen-presenting cells makes them significant subjects of research, particularly as potential vaccine adjuvants and for use in immunotherapy against viral infections and cancer. rsc.orgcreative-diagnostics.com
Historical Context of Gardiquimod (B607600) Trifluoroacetate (B77799) Research in Immunopharmacology
Gardiquimod, an imidazoquinoline compound, emerged from research focused on developing potent and specific TLR agonists. invivogen.comwikipedia.org It is a synthetic molecule designed to modulate the immune system by selectively activating TLR7. biosynth.comwikipedia.org Gardiquimod is structurally related to other imidazoquinolines like Imiquimod but has been shown to be a more potent activator of TLR7. invivogen.comnih.gov While it is considered a specific agonist for both human and mouse TLR7, it may activate human TLR8 at high concentrations. invivogen.com
Research in immunopharmacology has explored Gardiquimod for its ability to induce robust immune responses. biosynth.comontosight.ai Studies have demonstrated its capacity to activate NF-κB and IRF pathways, leading to the secretion of type I interferons and other inflammatory cytokines. invivogen.com This has positioned Gardiquimod as a valuable research tool for investigating TLR7-mediated immune pathways and as a candidate for therapeutic applications where immune stimulation is desired, such as in antitumor and antiviral therapies. nih.govbiosynth.comnih.gov The trifluoroacetate salt form of Gardiquimod is utilized in research settings.
| Property | Description | Reference |
|---|---|---|
| Chemical Class | Imidazoquinoline | invivogen.combiosynth.com |
| Mechanism of Action | Toll-like Receptor 7 (TLR7) Agonist | invivogen.comcreative-diagnostics.com |
| Primary Cellular Target | Plasmacytoid Dendritic Cells, Macrophages, B cells | tandfonline.combiosynth.com |
| Signaling Pathway | MyD88-dependent, leading to NF-κB and IRF activation | invivogen.com |
| Key Immunological Effect | Induction of Type I Interferons and pro-inflammatory cytokines | invivogen.combiosynth.com |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[4-amino-2-(ethylaminomethyl)imidazo[4,5-c]quinolin-1-yl]-2-methylpropan-2-ol;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O.2C2HF3O2/c1-4-19-9-13-21-14-15(22(13)10-17(2,3)23)11-7-5-6-8-12(11)20-16(14)18;2*3-2(4,5)1(6)7/h5-8,19,23H,4,9-10H2,1-3H3,(H2,18,20);2*(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPQSJDMJVOBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25F6N5O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
541.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1159840-61-5 | |
| Record name | Gardiquimod trifluoroacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159840615 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | GARDIQUIMOD TRIFLUOROACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y6M4HJ0WU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Gardiquimod Trifluoroacetate Action
Agonistic Activity at Toll-like Receptor 7
Gardiquimod's mechanism of action is centered on its function as an agonist for Toll-like Receptor 7 (TLR7). TLR7 is a pattern recognition receptor located in the endosomes of various immune cells, where it detects single-stranded RNA, a hallmark of viral infections.
Specificity for Human and Murine TLR7
Gardiquimod (B607600) has been identified as a selective agonist for both human and mouse TLR7. invivogen.comfarmaciajournal.comwikipedia.org This specificity has been confirmed in studies using reporter cell lines expressing either human or mouse TLR7 or TLR8. invivogen.com At concentrations below 10 μM, Gardiquimod specifically activates TLR7. nih.govmedchemexpress.com However, at higher concentrations (greater than 10 µg/ml), it may exhibit some activity at human TLR8, but not its murine counterpart. invivogen.com This selective activation of TLR7 is a key feature of its immunomodulatory profile.
Comparative Potency Against Other Imidazoquinoline Agonists (e.g., Imiquimod)
In comparative studies, Gardiquimod has demonstrated greater potency than another well-known imidazoquinoline TLR7 agonist, Imiquimod. invivogen.comfarmaciajournal.comnih.gov Research indicates that Gardiquimod is approximately 10 times more potent than Imiquimod in activating TLR7-dependent signaling pathways. invivogen.comncats.io This enhanced potency is observed in its ability to induce cytokine secretion and promote the activation of various immune cells. nih.govkns.org For instance, Gardiquimod has been shown to be more effective than Imiquimod at inducing the production of TNFα in a dose-dependent manner in both Raw 264.7 macrophage cell lines and mouse splenocytes. kns.org
Comparative Potency of Gardiquimod and Imiquimod
| Compound | Relative Potency (vs. Imiquimod) | Target Receptor | Key Findings |
|---|---|---|---|
| Gardiquimod | ~10 times more potent invivogen.comncats.io | TLR7 invivogen.com | More potent inducer of TNFα secretion. kns.org |
| Imiquimod | Baseline | TLR7 invivogen.com | Less potent; TNFα secretion peaks at lower concentrations and then declines. kns.org |
Activation of Downstream Signaling Pathways, Including Nuclear Factor-κB (NF-κB), Activator Protein 1 (AP1), and Interferon Regulatory Factor (IRF)
The binding of Gardiquimod to TLR7 initiates a signaling cascade that leads to the activation of several crucial transcription factors. invivogen.com This activation is fundamental to the subsequent innate and adaptive immune responses. The primary downstream pathways activated include:
Nuclear Factor-κB (NF-κB): Gardiquimod induces the activation of NF-κB in cells expressing human or mouse TLR7. invivogen.comfarmaciajournal.com The NF-κB pathway is a central regulator of inflammatory responses, leading to the transcription of pro-inflammatory cytokines. frontiersin.org
Activator Protein 1 (AP-1): Alongside NF-κB, TLR7 activation by Gardiquimod also triggers the AP-1 signaling pathway. mdpi.com AP-1 is another transcription factor that plays a significant role in cellular proliferation, differentiation, and apoptosis, as well as in the immune response. nih.gov
Interferon Regulatory Factor (IRF): The activation of IRF is a critical outcome of Gardiquimod-mediated TLR7 signaling. invivogen.cominvivogen.com IRFs are a family of transcription factors that are essential for the induction of type I interferons, which are pivotal in antiviral immunity. researchgate.net
Induction of Type I Interferon Responses
A major consequence of Gardiquimod's agonistic activity at TLR7 is the robust induction of type I interferons, particularly interferon-alpha (IFN-α).
Interferon-alpha (IFN-α) Transcription and Secretion in Immune Cells
Gardiquimod treatment of immune cells, such as activated peripheral blood mononuclear cells (PBMCs) and macrophages, leads to the rapid transcription of IFN-α mRNA, detectable within hours of exposure. nih.gov This is followed by a sustained secretion of IFN-α protein for several days. nih.govncats.io This prolonged production of IFN-α is a key component of Gardiquimod's immunomodulatory and antiviral effects. nih.govnih.gov
Gardiquimod-Induced IFN-α Response in PBMCs
| Time Point | IFN-α mRNA Levels (Relative to Untreated) | IFN-α Protein Secretion |
|---|---|---|
| 1-2 hours | Significantly increased nih.gov | Detectable nih.gov |
| 24 hours | Sustained high levels nih.gov | Significant levels detected nih.gov |
| 48 hours | Sustained high levels nih.gov | Significant levels detected nih.gov |
Role of MyD88 Adaptor Protein in IFN-α Induction
The induction of IFN-α by Gardiquimod is dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. nih.govmdpi.com MyD88 is a critical signaling molecule that links TLRs to downstream intracellular pathways. nih.gov Upon TLR7 activation by Gardiquimod, MyD88 is recruited, which in turn activates a signaling cascade involving TRAF6 and ultimately leads to the activation of IRF7. mdpi.com This process is essential for the transcription of IFN-α. nih.govmdpi.com Studies have shown that inhibiting MyD88 with a peptide inhibitor blocks the Gardiquimod-induced production of IFN-α. nih.gov This confirms the central role of the MyD88-dependent pathway in the mechanism of action of Gardiquimod. nih.govaai.org
Direct and Indirect Effects on Immune Cell Subsets
Gardiquimod trifluoroacetate (B77799) exerts a broad range of effects on various immune cells, either through direct receptor engagement or indirectly through the cytokines and other mediators produced by activated cells. ncats.ionih.gov
Macrophages and dendritic cells (DCs) are key antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping immune responses. libretexts.orgfrontiersin.org Gardiquimod has been shown to directly activate these cells, leading to their maturation and an enhanced ability to stimulate T cells. ncats.ionih.gov
Upon stimulation with Gardiquimod, macrophages and DCs upregulate the expression of crucial cell surface molecules involved in T cell activation. nih.gov These include Major Histocompatibility Complex (MHC) class II molecules, which present processed antigens to CD4+ T cells, and costimulatory molecules such as CD40, CD80, and CD86. nih.govnih.gov The presence of these costimulatory molecules is essential for providing the second signal required for full T cell activation, proliferation, and survival. researchgate.netwikipedia.org Without this second signal, T cells may become anergic or unresponsive. wikipedia.org
A hallmark of macrophage and DC activation by Gardiquimod is the production of proinflammatory cytokines, most notably Interleukin-12 (IL-12). nih.govnih.gov IL-12 is a heterodimeric cytokine, composed of p35 and p40 subunits, that is critical for driving the differentiation of naive T cells into T helper 1 (Th1) cells. wikipedia.org Th1 cells are instrumental in cell-mediated immunity against intracellular pathogens and in antitumor responses. wikipedia.org Studies have demonstrated that Gardiquimod stimulation significantly increases the mRNA expression of the IL-12 p40 subunit in macrophage-like cell lines and the secretion of the active IL-12p70 protein. nih.govhoelzel-biotech.com
Table 1: Effects of Gardiquimod on Macrophages and Dendritic Cells
| Cell Type | Effect | Key Molecules/Cytokines Involved | Reference |
|---|---|---|---|
| Macrophages | Activation and enhanced expression of costimulatory molecules | CD40, CD80, CD86 | nih.gov |
| Increased production of Interleukin-12 | IL-12 p40, IL-12p70 | nih.govhoelzel-biotech.com | |
| Dendritic Cells | Maturation and enhanced expression of costimulatory molecules | CD40, CD80, CD86 | ncats.ionih.gov |
| Increased production of Interleukin-12 | IL-12 | ncats.ionih.gov |
Gardiquimod's influence extends to various lymphocyte populations, including T cells, NK cells, and NKT cells, promoting their activation and proliferation. nih.gov This can occur both directly, as some of these cells express TLR7, and indirectly through the cytokines produced by activated APCs. nih.gov
T Cells: Gardiquimod has been shown to stimulate the proliferation of T cells and enhance their effector functions. nih.govnih.gov The activation of T cells is significantly boosted by the Gardiquimod-induced maturation of DCs, which become more potent at presenting antigens and providing costimulatory signals. nih.gov Furthermore, the IL-12 produced by these APCs promotes the differentiation of T cells into IFN-γ-producing Th1 cells, which are crucial for cell-mediated immunity. wikipedia.org Gardiquimod can also act as a co-stimulant for T cell activation, augmenting the effects of T cell receptor (TCR) stimulation. nih.gov
Natural Killer (NK) Cells: NK cells are a component of the innate immune system that can recognize and kill infected or cancerous cells without prior sensitization. nih.govfrontiersin.org Gardiquimod directly activates NK cells, leading to increased cytolytic activity against tumor cells. ncats.ionih.gov This activation is associated with the upregulation of activation markers like CD69 and an enhanced expression of cytotoxic effector molecules. nih.gov The activation of NK cells can also be indirectly mediated by cytokines such as IL-12 and Type I interferons, which are produced by Gardiquimod-stimulated APCs. nih.govfrontiersin.org
Natural Killer T (NKT) Cells: NKT cells are a unique subset of T lymphocytes that share characteristics of both T cells and NK cells. plos.org They recognize lipid antigens presented by the CD1d molecule. oncotarget.com Similar to conventional T cells and NK cells, Gardiquimod treatment leads to the activation of NKT cells, as evidenced by increased expression of the activation marker CD69. nih.gov This activation can be a result of direct TLR7 stimulation or indirect cytokine-mediated effects. nih.govoncotarget.com
Table 2: Impact of Gardiquimod on Lymphocyte Subsets
| Lymphocyte Subset | Key Effects | Mediating Factors | Reference |
|---|---|---|---|
| T Cells | Proliferation, Co-stimulation of activation | Indirectly by activated DCs, IL-12 | nih.govnih.gov |
| NK Cells | Activation, Increased cytotoxicity | Direct TLR7 stimulation, IL-12, Type I IFNs | ncats.ionih.gov |
| NKT Cells | Activation | Direct TLR7 stimulation, Cytokines | nih.gov |
Regulatory T cells (Tregs) are a specialized subpopulation of T cells that act to suppress immune responses, thereby maintaining homeostasis and self-tolerance. In the context of cancer, Tregs can inhibit anti-tumor immunity. Some studies on TLR7 agonists have indicated an ability to inhibit the suppressive function of regulatory T cells, which would be beneficial for enhancing anti-tumor immune responses. nih.gov However, other research has suggested that signaling through TLR7 can, under certain conditions, enhance the immunosuppressive activity of murine CD4+CD25+ T regulatory cells. caymanchem.com This suggests that the effect of Gardiquimod on Tregs may be context-dependent.
Therapeutic Potential in Immunomodulatory Strategies
Antitumor Immunotherapy
Gardiquimod (B607600) has emerged as a compound of interest in the field of antitumor immunotherapy. ncats.iogoogle.com Its ability to act as a potent modifier of both innate and adaptive immune responses positions it as a candidate for cancer therapy, either as a standalone agent or as an adjuvant to enhance other treatments like dendritic cell (DC)-based vaccines. ncats.ionih.govcreative-diagnostics.com The therapeutic strategy involves direct local administration to achieve high concentrations within the tumor, thereby stimulating local and systemic antitumor immunity while potentially limiting widespread inflammatory responses. google.com
Gardiquimod's antitumor effects are multifaceted, stemming from its ability to directly impact tumor cells and to robustly stimulate various components of the immune system. The activation of TLR7 is a central mechanism, initiating a cascade of events that lead to a comprehensive antitumor response. nih.gov This involves not only inhibiting the growth and spread of cancer cells but also actively promoting their destruction and enhancing the body's natural defense mechanisms against the tumor.
In vitro studies have demonstrated that Gardiquimod can directly inhibit the fundamental processes of tumor growth and spread. Research has shown its effectiveness in inhibiting the proliferation and migration of human pancreatic cancer cells. caymanchem.comglpbio.cn Similar inhibitory effects on proliferation have been observed in studies involving human HepG2 liver carcinoma cells. ncats.ioncats.io
Table 1: In Vitro Effects of Gardiquimod on Tumor Cell Proliferation and Migration
| Cell Line | Cancer Type | Observed Effect |
| Human Pancreatic Adenocarcinoma | Pancreatic Cancer | Inhibition of cell proliferation and migration. caymanchem.comglpbio.cn |
| Human HepG2 | Liver Carcinoma | Suppression of growth/proliferation. ncats.ioncats.io |
Gardiquimod has been shown to directly induce programmed cell death, or apoptosis, in cancer cells. This mechanism contributes significantly to its antitumor activity. nih.gov In vitro experiments have confirmed that Gardiquimod induces apoptosis in human pancreatic adenocarcinoma cells. ncats.iocaymanchem.comglpbio.cn The induction of apoptosis in tumor cells is a key mechanism for TLR7 agonists, which can also sensitize the cells to being killed by other immune cells. nih.govgoogle.com This process is often linked to the caspase-dependent mitochondrial pathway.
Table 2: Apoptosis-Inducing Activity of Gardiquimod
| Cell Line / Model | Cancer Type | Key Finding |
| Human Pancreatic Adenocarcinoma Cells | Pancreatic Cancer | Induces apoptosis in vitro. caymanchem.comglpbio.cn |
| General Cancer Cells | Various | TLR7/8 agonists can directly affect tumor cells by inducing apoptosis. nih.govgoogle.com |
A primary mechanism of Gardiquimod's therapeutic potential lies in its powerful stimulation of the immune system. biorxiv.org It activates antigen-presenting cells (APCs) like dendritic cells (DCs) and macrophages, leading to enhanced expression of costimulatory molecules and the production of key cytokines such as IL-12. ncats.ionih.gov This activation is crucial for bridging the innate and adaptive immune systems.
Gardiquimod directly activates natural killer (NK) cells and promotes the maturation of immature DCs. ncats.io The activation of T cells, NK cells, and NKT cells is stimulated either directly or through cytokines secreted by the activated DCs. nih.gov This results in an augmented cytolytic capacity of NK cells against tumor cells. nih.govmedchemexpress.com By improving DC-based immunotherapy, Gardiquimod serves as a potent modifier of innate and adaptive immune responses, making it a promising vaccine adjuvant. ncats.ionih.govcreative-diagnostics.com
Table 3: Immunomodulatory Effects of Gardiquimod
| Immune Cell Type | Effect of Gardiquimod | Outcome |
| Dendritic Cells (DCs) | Promotes maturation; enhances expression of costimulatory molecules and IL-12. ncats.ionih.gov | Improved antigen presentation and T-cell activation. |
| Natural Killer (NK) Cells | Direct activation; increased cytolytic activity. ncats.ionih.gov | Enhanced killing of tumor cells. medchemexpress.com |
| Macrophages | Enhances expression of costimulatory molecules and IL-12. ncats.ionih.gov | Activation of antitumor functions. |
| T Cells / NKT Cells | Stimulates activation. nih.gov | Augmented adaptive immune response. |
The antitumor effects of Gardiquimod have been validated in preclinical animal models, providing a foundation for its potential clinical application. These studies have been crucial in demonstrating its efficacy in a living organism and understanding its impact on tumor growth and metastasis.
Gardiquimod has been evaluated in murine B16 melanoma models, where it has shown significant antitumor activity. ncats.ionih.gov In these studies, Gardiquimod inhibited the growth of subcutaneous B16 melanoma tumors and suppressed pulmonary metastasis. nih.gov When used to supplement DC-based immunotherapy, it demonstrated more potent antitumor activity compared to other similar compounds like imiquimod. ncats.ionih.gov The treatment led to delayed tumor growth and reduced tumor weight in mice. glpbio.cn
Table 4: Preclinical Findings in B16 Melanoma Model
| Study Focus | Key Findings | Reference |
| Antitumor Efficacy | Inhibited murine B16 melanoma growth and metastasis. | ncats.io |
| Combination Therapy | Improved the antitumor effects of tumor lysate-loaded DCs, resulting in delayed tumor growth and suppression of pulmonary metastasis. | nih.gov |
| Comparative Potency | Demonstrated more potent antitumor activity than imiquimod. | ncats.ionih.gov |
| Tumor Metrics | Peritumoral injection resulted in reduced tumor volume and weight. | glpbio.cn |
Human Liver Carcinoma Models (e.g., HepG2 Xenografts)
Role as a Vaccine Adjuvant in Cancer Immunotherapy
Gardiquimod has shown promise as a vaccine adjuvant, a substance that enhances the immune response to an antigen. nih.govnih.gov In cancer immunotherapy, adjuvants are crucial for constructing effective therapeutic vaccines that can stimulate a robust anti-tumor immune response. Gardiquimod's ability to activate various immune cells simultaneously makes it a potent modifier of both innate and adaptive immunity. nih.gov By promoting the activation of antigen-presenting cells, Gardiquimod can enhance the presentation of tumor antigens, leading to a stronger cytotoxic T lymphocyte response and subsequent killing of cancer cells. Studies in murine models of melanoma have shown that Gardiquimod can improve the efficacy of DC-based immunotherapy, resulting in delayed tumor growth and suppression of metastasis. nih.gov
Considerations for Drug Resistance and Efflux Mechanisms (e.g., P-glycoprotein)
A significant challenge in cancer therapy is the development of multidrug resistance (MDR), often mediated by efflux pumps like P-glycoprotein (P-gp) that actively transport drugs out of cancer cells. biorxiv.org Studies have established that Gardiquimod is a substrate for P-gp. biorxiv.orgresearchgate.netnih.gov Interestingly, compared to other imidazoquinoline TLR agonists like Imiquimod and Resiquimod, Gardiquimod was found to be a relatively poor substrate for P-gp. biorxiv.orgnih.gov This suggests that while P-gp-mediated efflux does occur, it may be less of a resistance mechanism for Gardiquimod compared to other related compounds. researchgate.netnih.gov This characteristic could be a consideration in the rational design of immunotherapies for MDR cancers. nih.gov
Antiviral Strategies
Gardiquimod's immunomodulatory capabilities also extend to antiviral applications, where it can inhibit viral replication and interfere with viral enzymes.
Inhibition of Viral Replication (e.g., Human Immunodeficiency Virus Type 1, Norovirus)
Gardiquimod has demonstrated significant inhibitory effects against Human Immunodeficiency Virus Type 1 (HIV-1). nih.govnih.gov It has been shown to reduce infection in macrophages and activated peripheral blood mononuclear cells (PBMCs) when added before or shortly after infection with various strains of HIV-1. nih.govnih.gov This inhibition of viral replication is, in part, due to the induction of interferon-alpha (IFN-α), a potent antiviral cytokine. nih.gov
The antiviral activity of Gardiquimod also extends to other viruses, such as norovirus. nih.govnih.gov Studies using murine norovirus (MNV) and human Norwalk replicon models have shown that Gardiquimod can inhibit norovirus replication. nih.govnih.govresearchgate.net The mechanism of action is believed to be through the activation of the innate immune response, leading to an antiviral state. nih.govnih.gov
Table 1: Antiviral Activity of Gardiquimod against Norovirus
| Virus Model | Metric | Value |
|---|
EC₅₀ (half maximal effective concentration) indicates the concentration of a drug that gives half-maximal response.
Inhibition of Viral Enzymes (e.g., HIV-1 Reverse Transcriptase)
Beyond its immunomodulatory effects, Gardiquimod has been shown to directly interfere with a key viral enzyme. Biochemical assays have revealed that Gardiquimod can significantly inhibit the activity of HIV-1 reverse transcriptase, an enzyme crucial for the early stages of the HIV-1 life cycle. targetmol.commedchemexpress.commedchemexpress.comnih.govncats.io This inhibitory action on cDNA synthesis was observed at micromolar concentrations. targetmol.commedchemexpress.commedchemexpress.comnih.gov This dual mechanism of action, combining immune system modification with direct enzymatic inhibition, suggests that Gardiquimod could be a novel therapeutic agent against HIV-1. nih.gov
Induction of Antiviral Innate Immune States via Interferon-stimulated Genes
Gardiquimod trifluoroacetate (B77799) functions as a potent agonist of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system. invivogen.comebiohippo.com Activation of TLR7 by Gardiquimod triggers a signaling cascade that leads to the robust production of type I interferons (IFNs), particularly IFN-α. ahajournals.orgnih.gov This induction of IFN-α has been observed within hours of Gardiquimod treatment in human peripheral blood mononuclear cells (PBMCs) and macrophages, with sustained protein secretion lasting for several days. nih.gov
The production of interferons is a critical first step in establishing a broad antiviral state within the host. nih.gov Secreted IFNs bind to their receptors on the surface of cells, activating downstream signaling pathways, such as the JAK-STAT pathway. invivogen.com This signaling cascade culminates in the transcriptional upregulation of a large number of interferon-stimulated genes (ISGs). nih.govdiva-portal.org ISGs encode a diverse array of proteins that collectively inhibit viral replication and spread through various mechanisms, effectively creating an antiviral environment. nih.gov
Research involving RNA sequencing of cells stimulated with TLR7 agonists has confirmed that this activation leads to a predominant upregulation of genes involved in the innate immune response, including numerous ISGs known to establish an antiviral state. nih.gov The antiviral effects of Gardiquimod are directly linked to this IFN-dependent mechanism. Studies have shown that blocking the IFN-α receptor with a neutralizing antibody significantly diminishes the anti-HIV effect of Gardiquimod. nih.gov This highlights that the induction of IFN and the subsequent expression of ISGs are central to the compound's ability to generate a powerful antiviral innate immune response.
Prevention of Viral Transmission in Cellular Models
The immunomodulatory activity of Gardiquimod trifluoroacetate extends to preventing the transmission of viruses in cellular models, with significant findings in the context of Human Immunodeficiency Virus type 1 (HIV-1). Research has demonstrated that Gardiquimod can significantly inhibit the infection of human macrophages and activated T cells by various strains of HIV-1, including X4 (T-tropic), R5 (macrophage-tropic), and dual-tropic strains. nih.gov
A critical aspect of its antiviral potential is the ability to prevent cell-to-cell viral transmission. In co-culture experiments, where activated PBMCs were added to HIV-1-exposed macrophages that had been pre-treated with Gardiquimod, a significant inhibition of viral amplification was observed. nih.gov This suggests that Gardiquimod not only protects the macrophages from initial infection but also effectively prevents them from transmitting the virus to uninfected T cells, a key process in the dissemination of HIV-1 within the host. nih.gov The minimal HIV-1 replication in these co-cultures was sustained for up to 10 days, indicating a durable protective effect. nih.gov
This blockade of viral transmission is a crucial therapeutic strategy, and Gardiquimod achieves this, in part, by inducing a potent innate immune response in the target cells, as detailed in the previous section. nih.govresearchgate.net Furthermore, Gardiquimod has been shown to directly inhibit HIV-1 reverse transcriptase, an essential enzyme for the viral life cycle, adding another layer to its anti-HIV activity. nih.gov
Other Immunological Applications
Neuroprotection in Ischemic Injury Models (e.g., Stroke)
This compound has demonstrated significant neuroprotective effects in preclinical models of ischemic injury, such as stroke. ahajournals.orgspringermedizin.de The concept of "preconditioning," where a sub-lethal stimulus induces tolerance to a subsequent ischemic event, has been explored using TLR agonists. Systemic administration of Gardiquimod in mice 72 hours prior to inducing cerebral ischemia via middle cerebral artery occlusion (MCAO) resulted in a significant reduction in infarct volume and an improvement in functional deficits. ahajournals.orgspringermedizin.de
The mechanism underlying this neuroprotection is distinct from that of other TLR agonists. While preconditioning with agonists for TLR4 and TLR9 often relies on the cytokine Tumor Necrosis Factor-alpha (TNF-α), Gardiquimod-induced neuroprotection was found to be independent of TNF-α. ahajournals.orgspringermedizin.de Instead, the protective effect is critically dependent on the type I interferon signaling pathway. ahajournals.org Studies have shown that Gardiquimod administration leads to a significant increase in plasma IFN-α levels. ahajournals.org The neuroprotective effect was completely abolished in mice lacking the type I IFN receptor (IFNAR), confirming that TLR7-mediated protection against ischemic injury requires IFNAR signaling. ahajournals.orgspringermedizin.de This IFN-dependent mechanism appears to be a common link for neuroprotection induced by TLR3 and TLR7 ligands. oup.com
These findings establish Gardiquimod as a compound with potential for mitigating brain damage from ischemic events by reprogramming the brain's inflammatory response to injury. ahajournals.orgoup.com
Table 1: Summary of Gardiquimod's Neuroprotective Effects in a Mouse Stroke Model
| Experimental Detail | Observation | Reference |
| Model | Middle Cerebral Artery Occlusion (MCAO) in mice | ahajournals.org |
| Treatment | Subcutaneous Gardiquimod 72h before MCAO | ahajournals.orgspringermedizin.de |
| Outcome | Reduced infarct volume and functional deficits | ahajournals.org |
| Mechanism | Dependent on Type I Interferon Receptor (IFNAR) | ahajournals.orgspringermedizin.de |
| TNF-α Dependence | Independent of Tumor Necrosis Factor-alpha | ahajournals.orgspringermedizin.de |
Modulation of Cellular Differentiation Pathways (e.g., HaCaT Cells)
This compound has been shown to modulate cellular differentiation processes, specifically in the context of human keratinocytes. Using the immortalized human keratinocyte cell line, HaCaT, as a model, researchers have investigated the effect of Gardiquimod on differentiation induced by extracellular calcium. nih.gov In keratinocytes, an increase in extracellular calcium concentration is a known trigger for differentiation, leading to the expression of specific protein markers. ebiohippo.comnih.gov
Studies have demonstrated that pretreatment of HaCaT cells with Gardiquimod leads to a down-regulation of calcium-induced differentiation markers. nih.gov Specifically, the expression of key differentiation-associated proteins such as Keratin 1 (K1) and Involucrin (INV) was inhibited by Gardiquimod. nih.govresearchgate.net This suggests that activation of TLR7 by Gardiquimod can interfere with the normal differentiation program of keratinocytes. nih.gov
Interestingly, while Gardiquimod was observed to activate the Raf-MEK-ERK and PI3K-AKT signaling pathways in HaCaT cells, further studies using specific inhibitors showed that the down-regulation of differentiation markers was not dependent on these two pathways. nih.gov This indicates that TLR7 activation modulates keratinocyte differentiation through an alternative signaling mechanism. nih.gov
Table 2: Effect of Gardiquimod on Differentiation Markers in Calcium-Treated HaCaT Cells
| Differentiation Marker | Effect of Gardiquimod Pretreatment | Reference |
| Keratin 1 (K1) | Down-regulated | nih.govresearchgate.net |
| Involucrin (INV) | Down-regulated | nih.govresearchgate.net |
| Keratin 5 (K5) | Not significantly changed | researchgate.net |
Research Methodologies and Translational Considerations
In Vitro Experimental Models for Studying Gardiquimod (B607600) Trifluoroacetate (B77799)
Reporter Cell Lines for TLR Activation (e.g., HEK-Blue™ TLR7, THP1-Dual™)
Gardiquimod trifluoroacetate is a potent agonist for Toll-like receptor 7 (TLR7) and, to a lesser extent, TLR8. nih.govmedchemexpress.com Its activity is frequently characterized using engineered reporter cell lines that express specific TLRs and a reporter gene, such as secreted embryonic alkaline phosphatase (SEAP) or luciferase, linked to a promoter responsive to TLR signaling pathways like NF-κB or interferon regulatory factors (IRFs). invivogen.cominvivogen.comibiantech.com
HEK-Blue™ TLR7 cells , which are human embryonic kidney (HEK) 293 cells stably expressing human or mouse TLR7, are a common tool. invivogen.cominvivogen.com Stimulation with gardiquimod leads to the activation of the NF-κB pathway, resulting in the production of SEAP, which can be quantified to determine the compound's potency. medchemexpress.cominvivogen.com Studies have shown that gardiquimod efficiently activates both human and mouse TLR7 in these cells, with an EC50 of approximately 2 µM in HEK293 cells expressing human TLR7. medchemexpress.cominvivogen.com In contrast, it does not significantly activate TLR8 at lower concentrations. invivogen.com
THP1-Dual™ cells are derived from the human monocytic THP-1 cell line and are engineered to express two reporter genes. invivogen.comcellosaurus.org These cells allow for the simultaneous assessment of both NF-κB and IRF pathway activation. invivogen.com In THP1-Dual™ cells, gardiquimod induces a dose-dependent activation of both NF-κB (measured by SEAP activity) and IRF (measured by Lucia luciferase activity). invivogen.cominvivogen.com This dual-reporter system provides a more comprehensive understanding of the downstream signaling initiated by gardiquimod. invivogen.comnih.gov
| Cell Line | Reporter System | Pathway Activated | Key Findings with Gardiquimod |
| HEK-Blue™ TLR7 | SEAP | NF-κB | Efficiently activates human and mouse TLR7. invivogen.com |
| THP1-Dual™ | SEAP & Lucia Luciferase | NF-κB & IRF | Induces dose-dependent activation of both pathways. invivogen.cominvivogen.com |
Primary Immune Cell Cultures (e.g., Peripheral Blood Mononuclear Cells, Macrophages, Dendritic Cells, Splenocytes)
To understand the effects of gardiquimod on the primary cells of the immune system, researchers utilize cultures of various immune cells isolated from blood or lymphoid organs. lonza.com
Macrophages: These phagocytic cells are key players in the innate immune response. Gardiquimod has been shown to inhibit HIV-1 infection in macrophages. medchemexpress.comnih.gov Furthermore, it enhances the expression of costimulatory molecules and the production of IL-12 by macrophages, contributing to its anti-tumor effects. nih.govncats.io
Dendritic Cells (DCs): As potent antigen-presenting cells, DCs are crucial for initiating adaptive immune responses. acir.org Gardiquimod promotes the maturation of immature DCs and enhances the expression of costimulatory molecules. nih.govncats.io This activation of DCs is a key mechanism by which gardiquimod improves DC-based immunotherapy for melanoma in mice. xcessbio.com
Splenocytes: A mixed population of immune cells from the spleen, splenocytes are used to assess the broader impact of gardiquimod on immune cell proliferation and function. Gardiquimod has been found to promote the proliferation of murine splenocytes and increase their cytolytic activity against tumor cell lines like B16 melanoma.
| Primary Cell Type | Key Research Findings with Gardiquimod |
| Peripheral Blood Mononuclear Cells (PBMCs) | Inhibits HIV-1 infection; induces IFN-α production. medchemexpress.comnih.govncats.io |
| Macrophages | Inhibits HIV-1 infection; enhances costimulatory molecule expression and IL-12 production. nih.govmedchemexpress.comnih.govncats.io |
| Dendritic Cells (DCs) | Promotes maturation and expression of costimulatory molecules; improves DC-based immunotherapy. nih.govncats.ioxcessbio.com |
| Splenocytes | Promotes proliferation and enhances cytolytic activity against tumor cells. |
Cancer Cell Lines (e.g., HepG2, B16, Pancreatic Adenocarcinoma)
The direct and indirect anti-tumor effects of gardiquimod are investigated using various cancer cell lines. cellmolbiol.org
HepG2 (Hepatocellular Carcinoma): In vitro studies have demonstrated that gardiquimod can suppress the growth of human HepG2 liver carcinoma xenografts in animal models. ncats.iomedchemexpress.com
B16 (Melanoma): Gardiquimod has been shown to inhibit the growth of murine B16 melanoma cells. ncats.io This effect is partly mediated by the increased cytolytic activity of splenocytes against B16 cells following gardiquimod treatment.
Pancreatic Adenocarcinoma: Research has indicated that gardiquimod exhibits anti-tumor properties against human pancreatic adenocarcinoma cell lines, including the inhibition of cell proliferation, migration, and the induction of apoptosis. ncats.ioncats.io Cell lines such as Panc 02.13 are used in pancreatic cancer research.
| Cancer Cell Line | Cancer Type | Key Research Findings with Gardiquimod |
| HepG2 | Hepatocellular Carcinoma | Suppresses the growth of xenografts. ncats.iomedchemexpress.com |
| B16 | Melanoma | Inhibits tumor growth, partly through enhanced immune cell cytotoxicity. ncats.io |
| Pancreatic Adenocarcinoma | Pancreatic Cancer | Inhibits cell proliferation, migration, and induces apoptosis. ncats.ioncats.io |
Biochemical and Cell-Based Assays for Molecular Pathway Analysis (e.g., NF-κB Activation, IFN-α ELISA, Reverse Transcriptase Inhibition Assay)
To dissect the molecular mechanisms of gardiquimod's action, a variety of biochemical and cell-based assays are employed.
NF-κB Activation Assays: The activation of the NF-κB signaling pathway is a hallmark of TLR7 activation. nih.gov As mentioned in section 4.1.1, reporter gene assays using cell lines like HEK-Blue™ TLR7 are commonly used to quantify NF-κB activation. invivogen.com This assay confirms gardiquimod's ability to engage the TLR7 receptor and initiate downstream signaling.
IFN-α ELISA: Enzyme-linked immunosorbent assays (ELISAs) are used to measure the secretion of cytokines like IFN-α from immune cells treated with gardiquimod. Studies have shown that gardiquimod induces the transcription and sustained secretion of IFN-α protein from PBMCs and macrophages, which is a key component of its antiviral and anti-tumor activity. ncats.io
Reverse Transcriptase Inhibition Assay: Gardiquimod has demonstrated anti-HIV-1 activity. nih.gov Biochemical assays have revealed that it can directly inhibit the activity of HIV-1 reverse transcriptase, an essential enzyme for the viral life cycle. medchemexpress.comncats.io This indicates a dual mechanism of action, involving both immune modulation and direct antiviral effects. ncats.io
In Vivo Preclinical Models for Efficacy and Mechanism Studies
Murine Tumor Models
To evaluate the in vivo efficacy and understand the mechanisms of gardiquimod's anti-tumor effects, various murine tumor models are utilized. These models involve the inoculation of cancer cells into mice, followed by treatment with the compound.
B16 Melanoma Model: In this model, C57BL/6 mice are often inoculated with B16 melanoma cells. google.com Studies have shown that gardiquimod can inhibit the growth of subcutaneous B16 melanoma tumors and reduce pulmonary metastasis. This anti-tumor effect is associated with the enhancement of DC-based immunotherapy and the activation of both innate and adaptive immune responses. xcessbio.com
HepG2 Xenograft Model: Athymic nude mice bearing human HepG2 liver carcinoma xenografts are used to assess the anti-tumor activity of gardiquimod. medchemexpress.commedchemexpress.cn Treatment with gardiquimod has been shown to significantly suppress the growth of these xenografts. medchemexpress.commedchemexpress.cn
Pancreatic Adenocarcinoma Model: While specific in vivo pancreatic tumor model data with gardiquimod is less detailed in the provided context, the in vitro findings of inhibited proliferation and induced apoptosis in pancreatic adenocarcinoma cell lines suggest its potential efficacy in such models. ncats.ioncats.io
These preclinical models are crucial for demonstrating the therapeutic potential of gardiquimod and for elucidating the complex interplay between the compound, the tumor, and the host immune system in a living organism.
Viral Infection Models
Gardiquimod's role as a Toll-like receptor 7 (TLR7) agonist has led to its investigation in various viral infection models, where it has demonstrated potential as an immunomodulator and antiviral agent. Its mechanism of action often involves the induction of type I interferons (IFN-α/β), which are critical components of the innate immune response to viral pathogens.
In the context of Human Immunodeficiency Virus (HIV-1), gardiquimod has been shown to significantly inhibit viral replication in macrophages and activated T cells. glpbio.cn Studies have indicated that it can drastically decrease infection by various strains of HIV-1, including X4, R5, and dual-tropic (R5/X4) strains, when administered before or shortly after infection. This inhibitory effect is linked to the induction of IFN-α. The antiviral effects of gardiquimod in HIV-infected cells were partially reversed when the IFN-α receptor was blocked with a neutralizing antibody, highlighting the central role of this cytokine in its mechanism of action.
The potential of gardiquimod as a mucosal adjuvant has also been explored. For instance, when delivered intranasally, it has been shown to elicit robust systemic and mucosal responses to Norwalk virus-like particles, suggesting its utility in vaccine formulations against viruses that infect mucosal surfaces. glpbio.cn
Furthermore, the development of sophisticated in vitro models, such as 3D bioprinted lung models, offers new platforms to study the effects of viral inhibitors like gardiquimod. mdpi.comresearchgate.net These models, which can incorporate multiple cell types including epithelial cells, fibroblasts, and immune cells, provide a more physiologically relevant environment to investigate host-pathogen interactions and the efficacy of antiviral compounds. mdpi.comresearchgate.net For example, such models have been used to study the replication of influenza A virus (IAV) and its inhibition by antiviral agents. mdpi.com
Models of Neurological Injury
Gardiquimod has been investigated for its potential neuroprotective effects in various models of neurological injury, primarily through its activation of TLR7. nih.govmdpi.com A key area of research has been its application in the context of ischemic brain injury, such as stroke. nih.govoup.com
Studies in animal models have demonstrated that preconditioning with gardiquimod can induce a state of tolerance, leading to a significant reduction in infarct size and improved neurological outcomes following an induced stroke. nih.govoup.com This neuroprotective effect is time-dependent, typically developing within a day of administration and lasting for about a week. oup.com The mechanism underlying this protection is linked to the modulation of the inflammatory response to ischemia and the induction of interferon-related genes. nih.govoup.com
In models of hypoxic-ischemic (HI) brain injury in preterm fetal sheep, intracerebroventricular infusion of gardiquimod after the injury has been shown to reduce neuronal injury. physiology.orgresearchgate.net However, the long-term efficacy of this approach is still under investigation, with some studies suggesting that the initial neuroprotection may not be sustained. researchgate.net Interestingly, while gardiquimod treatment was associated with an increased seizure burden in one study, it still resulted in improved neurological outcomes, suggesting a complex interplay between its effects on neuronal excitability and neuroprotection. physiology.org
The role of TLR7 activation in the context of other neurological conditions is also an area of interest. For example, in a murine model of peripheral nerve damage, increased TLR7 expression was observed in dorsal root ganglion neurons after injury, and silencing TLR7 led to a decrease in hypersensitivity and chronic pain. mdpi.com This suggests that in some contexts of neurological injury, TLR7 activation might contribute to pathological processes.
Structure-Activity Relationship (SAR) Studies in TLR7 Agonists Relevant to this compound
The development of potent and selective TLR7 agonists like gardiquimod has been guided by extensive structure-activity relationship (SAR) studies focused on the imidazoquinoline scaffold. nih.govchemrxiv.orgresearchgate.net These studies systematically explore how chemical modifications to the core structure influence the compound's ability to activate TLR7 and its specificity relative to the closely related TLR8.
Imidazoquinoline Core Modifications and Functional Group Analysis
SAR studies have revealed that specific structural features of the imidazoquinoline core are critical for TLR7 agonistic activity. The 4-amino group is considered essential for activity, and its removal leads to a complete loss of function. nih.govresearchgate.net The imidazole (B134444) ring itself is also crucial, as its replacement with other heterocyclic systems like triazole or cyclic urea (B33335) results in inactive compounds. nih.govresearchgate.net
Modifications at the N1 and C2 positions of the imidazoquinoline ring system have been a major focus of SAR investigations to optimize potency and selectivity. nih.govrsc.org For instance, a systematic exploration of N1-benzyl-C2-alkyl substituents has shown a clear relationship between the length of the alkyl chain and TLR7-agonistic potency, with a C2-n-butyl group often being optimal. nih.govresearchgate.net The nature of the substituent at the N1 position is also important, with an N1-benzyl group being preferred over an N1-phenyl group in some analog series. nih.gov Transposition of the substituents at the N1 and C2 positions has also led to the identification of highly potent TLR7 agonists. nih.govresearchgate.net
Furthermore, the introduction of different functional groups at various positions has been explored to fine-tune the activity. For example, introducing electron-withdrawing or electron-donating substituents at the para-position of a benzyl (B1604629) group at the N1 position can significantly impact potency. chemrxiv.org
Impact of Chemical Modifications on TLR Specificity and Potency
A key goal of modifying the imidazoquinoline scaffold is to achieve selectivity for TLR7 over TLR8, as activation of these two receptors can lead to different downstream immune responses. rupress.org TLR7 activation is primarily associated with the induction of type I interferons, while TLR8 activation often leads to the production of pro-inflammatory cytokines like TNF-α and IL-6. rupress.org
Chemical modifications have been shown to be effective in modulating this specificity. For example, certain substitutions on the imidazoquinoline core can lead to compounds that are pure TLR7 agonists with negligible activity on TLR8. rsc.org Molecular modeling studies have suggested that the differential activity between TLR7 and TLR8 can be attributed to the ability of the modified compounds to form specific hydrogen bonds with the amino acid residues in the binding pocket of TLR7, which are not formed with TLR8. chemrxiv.org
The potency of these agonists is often evaluated using reporter gene assays in cell lines expressing human TLR7 or TLR8, and the results are typically expressed as the half-maximal effective concentration (EC50). nih.govchemrxiv.org These in vitro potency measurements often correlate well with the induction of specific cytokines, such as interferon-α, in whole human blood models. nih.gov Through systematic chemical modifications, researchers have been able to develop imidazoquinoline-based TLR7 agonists with potencies in the nanomolar range. nih.govresearchgate.net
Advanced Delivery Systems and Formulation Research
To enhance the therapeutic potential and overcome some of the limitations of small molecule TLR7 agonists like gardiquimod, such as systemic toxicity from unregulated cytokine release, researchers have been exploring advanced delivery systems and formulation strategies. acs.org These approaches aim to control the biodistribution and pharmacokinetics of the agonist, thereby improving its efficacy and safety profile. acs.org
Encapsulation Strategies (e.g., Nanoparticles, Liposomes)
Encapsulation of TLR7 agonists within nanoparticles and liposomes is a promising strategy to improve their delivery. acs.orgmdpi.com These nanocarriers can protect the drug from degradation, control its release, and potentially target it to specific cells or tissues. mdpi.combiochempeg.com
Liposomes , which are vesicles composed of a lipid bilayer, are particularly well-suited for encapsulating both hydrophilic and hydrophobic drugs. mdpi.combiochempeg.com They are biocompatible and biodegradable, and their surface can be modified to enhance their stability and targeting capabilities. mdpi.combiochempeg.com For example, PEGylation (the attachment of polyethylene (B3416737) glycol) of liposomes can increase their circulation time in the bloodstream. mdpi.com Studies have shown that encapsulating drugs in liposomes can lead to a sustained release profile. mdpi.commdpi.com
Polymeric nanoparticles , such as those made from poly(lactic-co-glycolic acid) (PLGA) or poly(ethylene glycol)–poly(lactic acid) (PEG–PLA), are another versatile platform for delivering TLR7 agonists. acs.org The agonist can be either encapsulated within the nanoparticle matrix or conjugated to its surface. acs.org This approach allows for precise control over the presentation of the agonist to immune cells, which can influence the resulting immune response. acs.org Research has shown that conjugating TLR7/8 agonists to macromolecular constructs can lead to more favorable tissue distribution and pharmacokinetics, resulting in enhanced therapeutic efficacy and lower toxicity in vivo, even if the in vitro potency appears reduced. acs.org
The encapsulation of apelin-13 (B560349) in PEG-conjugated liposomal nanoparticles has been shown to attenuate neurodegeneration in a mouse model of EV71 infection by modulating IL-6 and TLR7 production. scienceopen.com Furthermore, liposomes have been used to co-encapsulate different therapeutic agents, which could be a strategy to combine the immunomodulatory effects of gardiquimod with other drugs. openaccessjournals.com
Interactive Table of Research Findings
| Research Area | Finding | Reference |
|---|---|---|
| Viral Infection Models | Gardiquimod inhibits HIV-1 replication in macrophages and T cells through IFN-α induction. | glpbio.cn |
| Viral Infection Models | Intranasal gardiquimod acts as a mucosal adjuvant for Norwalk virus-like particles. | glpbio.cn |
| Neurological Injury Models | Preconditioning with gardiquimod reduces infarct size in stroke models. | nih.govoup.com |
| Neurological Injury Models | Gardiquimod reduces neuronal injury in a preterm fetal sheep model of hypoxic-ischemic brain injury. | physiology.orgresearchgate.net |
| Structure-Activity Relationship | The 4-amino group and imidazoquinoline core are essential for TLR7 activity. | nih.govresearchgate.net |
| Structure-Activity Relationship | Modifications at N1 and C2 positions influence potency and selectivity for TLR7 over TLR8. | nih.govchemrxiv.orgrsc.org |
| Advanced Delivery Systems | Encapsulation in nanoparticles and liposomes can improve the delivery and safety of TLR7 agonists. | acs.orgmdpi.com |
| Advanced Delivery Systems | Liposomal encapsulation of apelin-13 attenuated neurodegeneration in an EV71 infection model. | scienceopen.com |
Targeted Delivery Approaches (e.g., Prodrug Conjugates for Prostate-Specific Membrane Antigen)
Researchers are actively exploring targeted delivery strategies to enhance the efficacy and specificity of Gardiquimod. One notable approach involves the creation of small-molecule prodrug conjugates (SMPDCs) designed to home in on specific cancer markers, such as the Prostate-Specific Membrane Antigen (PSMA).
A novel theranostic (a combination of therapeutic and diagnostic capabilities) SMPDC has been developed, which links Gardiquimod to a PSMA-targeting moiety (Lys-Urea-Glu). nih.govresearchgate.net This conjugate, identified as [¹⁸/¹⁹F]F-TZ(PSMA)-LEGU-TLR7, is engineered for both targeted delivery and controlled release of the Gardiquimod payload. nih.gov The design incorporates a legumain-cleavable linker, which allows for the release of Gardiquimod once the conjugate has been internalized by the target cells. nih.govresearchgate.net
In vitro studies have demonstrated that this chemical modification does not compromise the conjugate's binding affinity to PSMA. nih.govresearchgate.net Furthermore, experiments showed a time-dependent increase in the internalization of the radiolabeled conjugate ([¹⁸F]F-TZ(PSMA)-LEGU-TLR7) in PSMA-positive (PSMA+) cells, confirming targeted intracellular delivery. nih.govresearchgate.net
In vivo PET/CT imaging studies in tumor-bearing models have corroborated these findings, showing significantly higher uptake of the conjugate in PSMA+ tumors compared to PSMA-negative (PSMA−) tumors. nih.govresearchgate.net This targeted approach holds promise for concentrating the immunomodulatory effects of Gardiquimod within the tumor microenvironment, potentially increasing its therapeutic index. researchgate.net
| Parameter | Finding | Source |
|---|---|---|
| Conjugate Name | [¹⁸/¹⁹F]F-TZ(PSMA)-LEGU-TLR7 | nih.govresearchgate.net |
| Targeting Moiety | Lys-Urea-Glu for Prostate-Specific Membrane Antigen (PSMA) | nih.govresearchgate.net |
| Payload | Gardiquimod (TLR7 Agonist) | nih.govresearchgate.net |
| Release Mechanism | Legumain-cleavable linker for controlled release | nih.govresearchgate.net |
| In Vitro PSMA Binding Affinity (IC50) | 134 ± 37 nM | researchgate.net |
| In Vivo Tumor Uptake (PSMA+) | 1.9 ± 0.4% ID/g at 1 hour post-injection | nih.govresearchgate.net |
| In Vivo Tumor Uptake (PSMA−) | 0.8 ± 0.3% ID/g at 1 hour post-injection | nih.govresearchgate.net |
Investigation of Drug-Drug Interactions (e.g., Cytochrome P450 Enzyme Modulation)
The potential for drug-drug interactions is a critical consideration in the development of any new therapeutic agent. These interactions often involve the cytochrome P450 (CYP) family of enzymes, which are responsible for the metabolism of a vast number of drugs. nih.govmdpi.com While the imidazoquinoline class of compounds, which includes Gardiquimod, has been the subject of extensive research, specific studies detailing the modulation of CYP enzymes by Gardiquimod are not prevalent in the reviewed literature. wsu.edu
However, research has identified another significant mechanism for potential drug interactions involving the P-glycoprotein (P-gp) efflux pump, an ATP-Binding Cassette (ABC) transporter. nih.govbiorxiv.org Studies have demonstrated that Gardiquimod is a substrate for P-gp. nih.govbiorxiv.org P-gp is known to contribute to multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. nih.gov
The identification of Gardiquimod as a P-gp substrate is significant. It suggests that in MDR cancers that overexpress P-gp, the efflux of Gardiquimod may be enhanced. biorxiv.org This could impact the compound's intracellular concentration and its ability to modulate immune cells within the tumor microenvironment. nih.gov This finding highlights a potential mechanism for drug-drug interactions, where co-administration of other drugs that are substrates, inhibitors, or inducers of P-gp could alter the pharmacokinetics of Gardiquimod. nih.gov
| Interaction Mechanism | Finding | Implication | Source |
|---|---|---|---|
| P-glycoprotein (P-gp) Efflux | Gardiquimod is a substrate for the P-gp efflux pump. | Potential for enhanced efflux from multidrug-resistant (MDR) cancer cells that overexpress P-gp. This could influence intracellular drug concentration and efficacy. | nih.govbiorxiv.org |
| Cytochrome P450 (CYP) Modulation | Specific data on Gardiquimod's direct interaction with or modulation of CYP enzymes is not extensively reported in the reviewed scientific literature. | Further research is needed to fully characterize the metabolic profile of Gardiquimod and its potential for CYP-mediated drug-drug interactions. | wsu.edu |
Future Directions and Unanswered Questions
Elucidation of Comprehensive Signaling Networks Beyond Canonical Pathways
Gardiquimod's primary mechanism of action is understood to be the activation of the canonical Toll-like receptor signaling pathway. Upon binding to endosomal TLR7 and TLR8, it initiates a MyD88-dependent cascade, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). invivogen.cominvivogen.com This results in the production of Type I interferons (IFN-α/β) and a suite of pro-inflammatory cytokines. invivogen.comnih.gov
However, the full spectrum of its signaling network remains to be elucidated. Research into other TLRs, such as TLR4, has revealed the existence of complex non-canonical pathways that significantly influence cellular responses, involving Src family kinases, transactivation of the epidermal growth factor receptor (EGFR), and integrin-associated signaling. nih.gov A critical future direction is to investigate whether Gardiquimod (B607600) engages similar non-canonical pathways. For instance, studies combining Gardiquimod with agents like DMXAA have hinted at synergistic effects due to the engagement of different pathways—Gardiquimod utilizing the MyD88-dependent pathway and DMXAA acting via a non-MyD88, TBK1-IRF-3 pathway. nih.gov
Furthermore, research has shown that Gardiquimod can directly inhibit the activity of HIV-1 reverse transcriptase, an effect that is independent of TLR signaling and represents a distinct non-canonical bioactivity. nih.gov This finding opens up an important question: what other "off-target" or non-canonical molecular interactions does Gardiquimod have? Future studies should employ unbiased systems biology approaches, such as proteomic and phosphoproteomic analyses, in various cell types to map the comprehensive signaling network activated by Gardiquimod. Identifying these alternative pathways could unveil novel mechanisms of action and suggest new therapeutic applications or strategies for mitigating potential off-target effects.
Detailed Role of Gardiquimod Trifluoroacetate (B77799) in Specific Immune Cell Subsets
Gardiquimod has been shown to exert a broad influence on the immune system, activating a range of cell types. It enhances the function of antigen-presenting cells (APCs) like macrophages and dendritic cells (DCs) by promoting the expression of co-stimulatory molecules (CD40, CD80, CD86) and the production of IL-12. nih.govresearchgate.net It also stimulates the proliferation and cytotoxic functions of Natural Killer (NK) cells, T cells, and NKT cells. nih.gov The differential expression of TLR7 and TLR8 among immune cells—with TLR7 predominantly on plasmacytoid DCs (pDCs) and B cells, and TLR8 highly expressed in myeloid cells like monocytes and macrophages—suggests that Gardiquimod's effects are highly cell-specific. invivogen.com
A significant gap in current knowledge is the precise, detailed role of Gardiquimod within these specific immune cell subsets. Future research must move beyond general observations of activation to dissect the nuanced downstream effects in each population. For example:
How does Gardiquimod directly modulate the function of different T cell subsets, such as helper T cells (Th1, Th2), cytotoxic T lymphocytes, and regulatory T cells (Tregs)?
What are the distinct functional outcomes of Gardiquimod stimulation in plasmacytoid DCs versus conventional DCs (cDCs)?
How does the compound influence the crosstalk between different immune cells, such as the well-documented NK-DC interaction that enhances anti-tumor responses? researchgate.netfrontiersin.org
Answering these questions will require sophisticated techniques, including single-cell RNA sequencing (scRNA-seq) and high-parameter flow cytometry, to analyze the specific responses of purified immune cell populations to Gardiquimod stimulation.
Table 1: Effects of Gardiquimod on Specific Immune Cell Subsets
| Immune Cell Subset | Observed Effect | Key Molecules Involved |
|---|---|---|
| Macrophages | Enhanced expression of costimulatory molecules; IL-12 production; Inhibition of HIV-1 infection. nih.govmedchemexpress.comresearchgate.net | CD40, CD80, CD86, IL-12p70. nih.govresearchgate.net |
| Dendritic Cells (DCs) | Enhanced expression of costimulatory molecules; IL-12 production; Improved anti-tumor effects of DC-based vaccines. nih.govresearchgate.net | CD40, CD80, CD86, IL-12. nih.gov |
| Natural Killer (NK) Cells | Stimulated activation and proliferation; Increased cytolytic activity; Enhanced anti-tumor effects via NK-DC crosstalk. nih.govresearchgate.net | IFN-γ, TNF-α. researchgate.netcytologicsbio.com |
| T Cells | Stimulated activation and proliferation; Inhibition of HIV-1 infection in activated T cells. nih.govnih.gov | IFN-γ. nih.gov |
| NKT Cells | Stimulated activation. nih.gov | Not specified. |
| Splenocytes | Promoted proliferation and cytolytic function. nih.gov | Not specified. |
Development of Combination Therapies and Investigation of Synergistic Effects
While TLR agonists can have some effect as monotherapies, their therapeutic potential is likely to be maximized in combination with other treatments. aai.orgamegroups.org Research has already demonstrated the synergistic potential of Gardiquimod with various therapeutic modalities. For instance, its combination with DC-based vaccines delayed melanoma growth, and when paired with the vasculature disrupting agent DMXAA, it significantly improved survival in mice with melanoma. nih.govnih.govresearchgate.net A notable study on a "tripartite" immunotherapy combined Gardiquimod with other TLR agonists (for TLR3 and TLR9), an anti-PD-1 antibody, and adoptive cell therapy, leading to the eradication of poorly immunogenic tumors. bmj.com
The clear future direction is the systematic development and testing of novel combination strategies. Key areas for investigation include:
Checkpoint Inhibitors: Combining Gardiquimod with inhibitors of PD-1/PD-L1 or CTLA-4 to simultaneously stimulate innate immunity and release the brakes on the adaptive immune system.
Radiotherapy and Chemotherapy: Investigating how Gardiquimod can act as an immune adjuvant to convert immunologically "cold" tumors, made susceptible by radiation or chemotherapy, into "hot" tumors infiltrated by immune cells.
Other Immunomodulators: Exploring synergy with other cytokines (e.g., IL-2, IL-15) or agents that target different immune pathways, such as IL-10 blockade, which has been shown to enhance the effects of TLR7 agonists by preventing self-regulatory immunosuppression. aai.org
For each combination, it is crucial to conduct detailed mechanistic studies to understand the basis of any synergistic effects, such as the activation of complementary signaling pathways or the overcoming of specific tumor resistance mechanisms. nih.gov
Table 2: Investigated Combination Therapies with Gardiquimod
| Combination Agent(s) | Disease/Model | Key Synergistic Finding |
|---|---|---|
| Dendritic Cell (DC) Vaccine | Melanoma (murine model). nih.govresearchgate.net | Improved anti-tumor effects, delayed tumor growth, and suppressed metastasis. nih.govresearchgate.net |
| Vasculature Disrupting Agent (DMXAA) | Melanoma (murine model). nih.gov | Significant tumor growth inhibition and increased survival (63.6%); attributed to activation of different signaling pathways. nih.gov |
| DC-Stimulated NK Cells | Hepatocellular Carcinoma (xenograft model). researchgate.net | Significantly suppressed the growth of human liver carcinoma xenografts. researchgate.netresearchgate.net |
| TLR3 & TLR9 Agonists + Anti-PD1 + Adoptive Cell Therapy | Poorly immunogenic tumors (syngeneic and patient-derived models). bmj.com | Eradicated established tumors and induced durable anti-tumor immunity. bmj.com |
Assessment of Long-term Immunological Impacts and Comprehensive Safety Profile
A significant unanswered question is the long-term immunological consequence of Gardiquimod administration. While short-term activation of the immune system is the goal, prolonged or repeated stimulation with TLR agonists carries the theoretical risk of inducing immune exhaustion, tolerance, or even autoimmunity. Studies with other potent TLR7/8 agonists have shown that sustained stimulation can lead to abnormalities like lymphopenia. nih.gov Conversely, some combination therapies have been shown to induce a durable, tumor-specific memory immune response, which is a highly desirable long-term outcome. amegroups.org
Therefore, a critical area for future research is the comprehensive assessment of the long-term immunological impacts of Gardiquimod. This requires longitudinal preclinical studies that track:
The persistence of immunological memory and protection against disease recurrence.
The phenotype and function of key immune cell populations (e.g., T cells, B cells) over extended periods to check for signs of exhaustion or chronic activation.
The potential for the development of auto-antibodies or signs of autoimmune pathology.
Understanding the balance between generating effective, long-lasting immunity and avoiding detrimental chronic immune stimulation is paramount for the safe clinical translation of Gardiquimod. This involves defining the optimal treatment schedules and identifying biomarkers that can predict both long-term efficacy and potential immunological complications.
Exploration of Novel Therapeutic Indications and Clinical Translation
Research into Gardiquimod has primarily focused on its application in cancer immunotherapy and as an antiviral agent against HIV-1. nih.govnih.gov It has also shown promise as a powerful vaccine adjuvant, capable of eliciting robust systemic and mucosal immune responses to vaccine antigens. asm.org
The future of Gardiquimod lies in both optimizing its use in these areas and exploring entirely new therapeutic indications. A key strategy for enabling broader clinical translation is the development of targeted delivery systems. Systemic administration of potent TLR agonists can lead to widespread inflammation. mdpi.com By conjugating Gardiquimod to antibodies (creating antibody-drug conjugates or ISACs) or encapsulating it in nanoparticles, it can be delivered specifically to the tumor microenvironment or to particular immune cells. nih.govacs.orgnih.gov This approach aims to maximize local immune activation while minimizing systemic exposure and associated toxicities.
Future clinical exploration should focus on:
Vaccine Adjuvancy: Systematically evaluating Gardiquimod as an adjuvant for vaccines against a range of infectious diseases and for therapeutic cancer vaccines.
Oncology: Expanding clinical investigation beyond melanoma to other solid tumors and hematological malignancies, particularly using targeted delivery systems and in rational combination therapies.
Infectious Diseases: Building on the anti-HIV-1 findings to explore its utility against other viral or intracellular pathogens where a potent Th1-type immune response is beneficial. nih.govnih.gov
Table 3: Potential Future Therapeutic Indications for Gardiquimod Trifluoroacetate
| Therapeutic Area | Rationale / Proposed Mechanism | Current Stage of Research |
|---|---|---|
| Cancer Immunotherapy | Potent activation of innate and adaptive anti-tumor immunity via TLR7/8. nih.govfrontiersin.org | Preclinical; Investigated in melanoma, liver, and breast cancer models. nih.govnih.govresearchgate.netaai.org |
| Vaccine Adjuvant | Enhances and directs immune responses (e.g., Th1) to co-administered antigens. asm.org | Preclinical; Studied with Norwalk virus and TB antigens. asm.org |
| Antiviral Therapy | Inhibition of viral replication (e.g., HIV-1) through direct (reverse transcriptase inhibition) and indirect (IFN induction) mechanisms. nih.gov | Preclinical; Demonstrated efficacy against HIV-1 in vitro. nih.gov |
| Targeted Immunomodulation | Use of antibody-drug conjugates or nanoparticles to deliver Gardiquimod to specific sites (e.g., tumors), increasing local efficacy and reducing systemic toxicity. acs.orgnih.gov | Preclinical; Proof-of-concept studies with PSMA-targeted conjugates. nih.gov |
Q & A
Q. What are the primary mechanisms of Gardiquimod trifluoroacetate in immunostimulation and antiviral research, and how can these be validated experimentally?
this compound acts as a selective TLR7 agonist, triggering MyD88-dependent signaling pathways to induce pro-inflammatory cytokines (e.g., IFN-α, IL-12) . It also inhibits HIV-1 reverse transcriptase, suggesting dual immunomodulatory and antiviral roles . To validate these mechanisms:
- TLR7 Activation: Use TLR7/NF-κB reporter assays in HEK293 cells or primary dendritic cells, measuring luminescence/fluorescence as a readout .
- HIV-1 RT Inhibition: Conduct in vitro enzyme inhibition assays with purified HIV-1 RT and dNTP substrates, comparing activity to controls like AZT .
Q. What experimental protocols are recommended for preparing stable aqueous solutions of this compound?
- Solubility: Dissolve in sterile PBS (pH 7.4) or DMSO (≤0.1% final concentration to avoid cytotoxicity). Vortex thoroughly and centrifuge to remove particulates .
- Stability Testing: Monitor degradation via HPLC (C18 column, trifluoroacetic acid/acetonitrile mobile phase) or LC-MS over 24–72 hours under experimental conditions (e.g., 37°C) .
Q. How should researchers control for endotoxin contamination in TLR7 activation assays involving this compound?
- Use Limulus Amebocyte Lysate (LAL) assays to confirm endotoxin levels <0.1 EU/mg.
- Include negative controls (e.g., TLR7-knockout cells or competitive inhibitors like Resatorvid for TLR4 cross-talk) .
Advanced Research Questions
Q. How can discrepancies in TLR7 activation potency between in vitro and in vivo models be systematically addressed?
Discrepancies may arise from bioavailability differences, metabolic clearance, or tissue-specific TLR7 expression. Mitigation strategies include:
- Pharmacokinetic Profiling: Measure plasma/tissue concentrations via LC-MS/MS after administration .
- Cell-Specific Knockdowns: Use CRISPR/Cas9 in animal models to isolate TLR7-dependent effects .
- Dose Optimization: Perform dose-response curves in primary immune cells vs. whole organisms .
Q. What methodologies are suitable for differentiating this compound’s TLR7 agonism from off-target effects in HIV-1 inhibition studies?
- Kinase Profiling: Screen against a panel of 100+ kinases to rule out non-TLR7 interactions .
- Dual-Activity Assays: Compare HIV-1 RT inhibition in TLR7-deficient vs. wild-type models .
- Transcriptomic Analysis: Perform RNA-seq on treated cells to confirm TLR7-specific gene signatures (e.g., IRF7, CXCL10) .
Q. How can researchers design experiments to investigate synergistic effects between this compound and antiretroviral drugs?
- Combinatorial Screens: Use a checkerboard assay to calculate fractional inhibitory concentration (FIC) indices for Gardiquimod with drugs like tenofovir .
- Mechanistic Studies: Assess TLR7-driven innate immune activation alongside direct antiviral effects using qPCR for HIV-1 RNA copies .
Data Analysis and Contradiction Resolution
Q. What statistical approaches are recommended for reconciling conflicting data on Gardiquimod’s pro-inflammatory vs. immunosuppressive roles?
- Multivariate Analysis: Apply PCA or cluster analysis to cytokine arrays, stratifying by experimental conditions (e.g., dose, exposure time) .
- Meta-Analysis: Aggregate data from public repositories (e.g., GEO, PRIDE) to identify consensus pathways .
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity?
- Quality Control: Require certificates of analysis (CoA) with NMR/HPLC purity ≥99% and EC50 verification in TLR7 reporter assays .
- Inter-Lab Validation: Share samples with collaborating labs to standardize protocols .
Tables for Comparative Analysis
Table 1: Key Parameters for TLR7 Agonist Activity Validation
| Parameter | Method | Reference |
|---|---|---|
| EC50 (TLR7) | HEK-Blue™ TLR7 reporter assay | |
| Cytokine Induction | ELISA for IFN-α/IL-12p70 | |
| Solubility | HPLC with UV detection |
Table 2: Common Pitfalls in Gardiquimod Studies
| Pitfall | Resolution Strategy |
|---|---|
| Endotoxin contamination | LAL testing; TLR4 inhibitor controls |
| Off-target kinase activity | Broad-spectrum kinase profiling |
| Metabolic instability | LC-MS/MS stability assays |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
